4-(4-Ethylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile
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Overview
Description
4-(4-Ethylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile is an organic compound with the molecular formula C15H17NO2 and a molecular weight of 243.3 g/mol . This compound is characterized by the presence of a tetrahydro-2H-pyran ring substituted with a 4-ethylbenzoyl group and a carbonitrile group at the 4-position. It is a versatile compound used in various scientific research and industrial applications.
Preparation Methods
The synthesis of 4-(4-Ethylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile typically involves the reaction of 4-ethylbenzoyl chloride with tetrahydro-2H-pyran-4-carbonitrile in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(4-Ethylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the carbonitrile group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various substituted derivatives.
Scientific Research Applications
4-(4-Ethylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile is used in several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-(4-Ethylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets and pathways. The carbonitrile group can act as a nucleophile, participating in various biochemical reactions. The tetrahydro-2H-pyran ring provides structural stability and influences the compound’s reactivity .
Comparison with Similar Compounds
4-(4-Ethylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile can be compared with similar compounds such as:
Tetrahydro-2H-pyran-4-carbonitrile: This compound lacks the 4-ethylbenzoyl group, making it less complex and potentially less reactive.
4-Cyanotetrahydropyran: Similar in structure but without the ethylbenzoyl substitution, leading to different chemical properties and reactivity.
4-(Hydroxymethyl)tetrahydro-2H-pyran: This compound has a hydroxymethyl group instead of a carbonitrile group, resulting in different chemical behavior and applications.
Properties
Molecular Formula |
C15H17NO2 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
4-(4-ethylbenzoyl)oxane-4-carbonitrile |
InChI |
InChI=1S/C15H17NO2/c1-2-12-3-5-13(6-4-12)14(17)15(11-16)7-9-18-10-8-15/h3-6H,2,7-10H2,1H3 |
InChI Key |
PPSXQAGPYRLDRE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2(CCOCC2)C#N |
Origin of Product |
United States |
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